molecular formula C16H23ClN4O4 B13613864 N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride

N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride

Cat. No.: B13613864
M. Wt: 370.8 g/mol
InChI Key: CTEAWSKEDDFUQV-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride is a synthetic small molecule characterized by a benzamide scaffold linked to a tetrahydropyrimidine dione core via a 4-aminobutyl chain. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. The 3-methoxy substituent on the benzamide moiety likely contributes to its electronic and steric properties, while the tetrahydropyrimidine dione core may facilitate hydrogen bonding with biological targets, such as enzymes or receptors involved in inflammatory or oncogenic pathways .

Properties

Molecular Formula

C16H23ClN4O4

Molecular Weight

370.8 g/mol

IUPAC Name

N-(4-aminobutyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide;hydrochloride

InChI

InChI=1S/C16H22N4O4.ClH/c1-24-13-10-11(15(22)18-8-3-2-7-17)4-5-12(13)20-9-6-14(21)19-16(20)23;/h4-5,10H,2-3,6-9,17H2,1H3,(H,18,22)(H,19,21,23);1H

InChI Key

CTEAWSKEDDFUQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCCCCN)N2CCC(=O)NC2=O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Tetrahydropyrimidine Dione Derivatives

  • N-(4-Amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide Core Structure: Shares the 2-oxo-tetrahydropyrimidine moiety but incorporates a benzyl group and phenylpentyl side chain. Molecular weight: 474.58 g/mol . Implications: Reduced bioavailability but enhanced membrane permeability for central nervous system targets.

Thienopyrimidine Dione Derivatives

  • 5-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide Core Structure: Thieno[3,2-d]pyrimidine dione replaces tetrahydropyrimidine dione. The 3-methylbutyl side chain may improve lipophilicity but reduce solubility compared to the aminobutyl group .

Pyrazolo[3,4-d]pyrimidine Derivatives

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Core Structure: Pyrazolo[3,4-d]pyrimidine with fluorophenyl and chromenone substituents. Key Differences: The fused pyrazole-pyrimidine core increases planar rigidity, favoring intercalation with DNA or kinase active sites. Molecular weight: 589.1 g/mol; melting point: 175–178°C .

Substituent and Side Chain Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility Profile
Target Compound Tetrahydropyrimidine dione 3-Methoxybenzamide, 4-aminobutyl Not reported High (hydrochloride salt)
N-(4-Amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-...-butyramide Tetrahydropyrimidine dione Benzyl, phenylpentyl 474.58 Low
5-(2,4-Dioxo-...thieno[3,2-d]pyrimidin-3-yl)-N-(3-methylbutyl)pentanamide Thieno[3,2-d]pyrimidine dione 3-Methylbutyl, pentanamide Not reported Moderate
Example 53 Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone, isopropyl 589.1 Low

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility: The target compound’s aminobutyl chain and hydrochloride salt likely confer superior aqueous solubility compared to benzyl- or methylbutyl-substituted analogs .
  • Metabolic Stability: Thienopyrimidine derivatives may exhibit prolonged half-lives due to sulfur-mediated resistance to oxidative metabolism, whereas tetrahydropyrimidine diones could be more prone to hydrolysis .
  • Target Binding: Fluorinated and chromenone-containing analogs (e.g., Example 53) show higher molecular weights and rigidity, suggesting stronger affinity for hydrophobic enzyme pockets, such as kinases .

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